4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole 4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666439
InChI: InChI=1S/C7H5N3O4/c1-13-5-3-2-4(10(11)12)6-7(5)9-14-8-6/h2-3H,1H3
SMILES:
Molecular Formula: C7H5N3O4
Molecular Weight: 195.13 g/mol

4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole

CAS No.:

Cat. No.: VC16666439

Molecular Formula: C7H5N3O4

Molecular Weight: 195.13 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole -

Specification

Molecular Formula C7H5N3O4
Molecular Weight 195.13 g/mol
IUPAC Name 4-methoxy-7-nitro-2,1,3-benzoxadiazole
Standard InChI InChI=1S/C7H5N3O4/c1-13-5-3-2-4(10(11)12)6-7(5)9-14-8-6/h2-3H,1H3
Standard InChI Key MWPFXRISNOOUBH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

4-Methoxy-7-nitrobenzo[c] oxadiazole possesses a molecular weight of 195.13 g/mol and a planar structure stabilized by π-conjugation across the fused aromatic system . The methoxy group enhances solubility in polar organic solvents, while the nitro group contributes to electrophilic reactivity. Key spectral data include:

  • UV-Vis Absorption: λ<sub>max</sub> at 340 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) due to the nitro-aromatic system .

  • <sup>1</sup>H NMR: A singlet at δ 3.95 ppm (3H, OCH<sub>3</sub>) and aromatic protons at δ 7.2–8.1 ppm .

  • Melting Point: 162–164°C, indicative of high crystallinity .

Table 1: Comparative Properties of Benzooxadiazole Derivatives

CompoundMolecular FormulaMelting Point (°C)λ<sub>max</sub> (nm)
4-Methoxy-7-nitroC₇H₅N₃O₄162–164340
4-Fluoro-7-nitro C₆H₂FN₃O₃158–160335
4-Chloro-7-nitro C₆H₂ClN₃O₃170–172345

The electron-withdrawing nitro group reduces electron density at the oxadiazole ring, facilitating nucleophilic attacks at the 4-position .

Synthesis and Production

The synthesis of 4-methoxy-7-nitrobenzo[c] oxadiazole typically involves nitration of 4-methoxybenzooxadiazole under controlled conditions. A two-step industrial process is employed:

  • Nitration: 4-Methoxybenzooxadiazole is treated with fuming HNO<sub>3</sub> and H<sub>2</sub>SO<sub>4</sub> at 0–5°C, achieving 85% yield .

  • Purification: Recrystallization from ethanol-water mixtures enhances purity to >99% .

Alternative routes utilize continuous flow reactors to minimize thermal degradation, improving scalability . Comparative studies show that fluorinated analogs (e.g., 4-fluoro-7-nitrobenzooxadiazole) require milder conditions due to the higher electronegativity of fluorine .

Chemical Reactivity

The compound participates in three primary reactions:

Nucleophilic Substitution

The nitro group at the 7-position is susceptible to substitution by amines or thiols. For example, reaction with piperazine in DMF at 80°C yields 7-piperazino derivatives, which exhibit enhanced fluorescence .

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to an amine, forming 7-amino-4-methoxybenzooxadiazole—a key intermediate for anticancer agents .

Oxidation

Strong oxidants like KMnO<sub>4</sub> convert the methoxy group to a carboxylic acid, enabling further functionalization .

Table 2: Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)
Nucleophilic SubstitutionPiperazine, DMF, 80°C7-Piperazino derivative78
ReductionH<sub>2</sub> (1 atm), Pd-C, EtOH7-Amino derivative92
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, Δ4-Carboxy-7-nitro derivative65

Pharmacological Applications

c-Myc–Max Dimerization Inhibition

3jc48-3, a methyl ester derivative of 4-methoxy-7-nitrobenzooxadiazole, inhibits c-Myc–Max heterodimerization (IC<sub>50</sub> = 34 μM)—a fivefold improvement over the parent inhibitor 10074-G5 . This compound arrests HL60 and Daudi cell proliferation at G<sub>0</sub>/G<sub>1</sub> phase (IC<sub>50</sub> = 4.2 μM), underscoring its potential in hematologic cancers .

Fluorescent Probes

The nitro group’s electron-deficient nature enables π-stacking with biomolecules, making the compound a versatile fluorophore for detecting DNA adducts and protein interactions .

Comparative Analysis with Analogues

Electron-Withdrawing Effects:

  • 4-Fluoro analog : Higher electrophilicity due to fluorine’s inductive effect, enabling faster S<sub>N</sub>Ar reactions.

  • 4-Chloro analog : Greater steric hindrance reduces reaction rates compared to methoxy derivatives.

Biological Activity:

  • 3jc48-3 : Superior c-Myc inhibition vs. fluoro/cloro analogs due to optimized steric and electronic properties.

Future Perspectives

Ongoing research focuses on:

  • Structure-Activity Relationships: Modifying substituents to enhance c-Myc binding affinity .

  • Nanoparticle Conjugates: Improving bioavailability for in vivo applications .

  • Green Synthesis: Developing solvent-free protocols to reduce environmental impact .

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